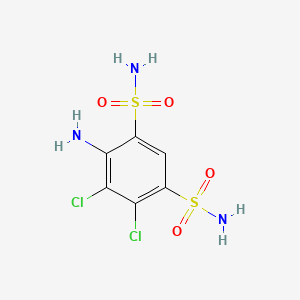

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide is a chemical compound used in pharmaceutical testing . It is also used in cancer research, neurology, infectious disease research, and synthetic chemistry .

Molecular Structure Analysis

The molecular formula of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide is C6H7Cl2N3O4S2 . The molecular weight is 320.2 g/mol . The InChI string representation of its structure isInChI=1S/C6H7Cl2N3O4S2/c7-4-2 (16 (10,12)13)1-3 (17 (11,14)15)6 (9)5 (4)8/h1H,9H2, (H2,10,12,13) (H2,11,14,15) . Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide include a molecular weight of 320.2 g/mol , an XLogP3-AA of 0.2 , a hydrogen bond donor count of 3 , a hydrogen bond acceptor count of 7 , a rotatable bond count of 2 , an exact mass of 318.9255034 g/mol , a monoisotopic mass of 318.9255034 g/mol , a topological polar surface area of 163 Ų , and a heavy atom count of 17 .Applications De Recherche Scientifique

Pharmaceutical Reference Standards

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide: is utilized as a high-quality reference standard in pharmaceutical testing . This compound serves as a benchmark to ensure the identity, purity, potency, and performance of pharmaceutical products.

Chemical Building Blocks

As a chemical building block, this compound is used in the synthesis of more complex molecules . It provides a foundational structure upon which various functional groups can be added to create new compounds for further research and development.

Inhibitor Research

This compound has been identified as a potent inhibitor of the gastric pathogen Helicobacter pylori . Research into its inhibitory properties could lead to the development of new treatments for infections caused by this bacterium.

Synthesis of Deuterated Compounds

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide: is employed in the synthesis of deuterated thiazides . These are used in isotopic labeling studies to track the movement and distribution of drugs within biological systems.

Catalysis

The unique properties of this compound make it suitable for use in catalysis applications within chemical reactions. Its role in catalysis can help improve reaction efficiency and selectivity.

Life Science Research

Distributors specializing in life science provide this compound for research use, indicating its importance in various life science applications . It may be used in biochemical assays, molecular biology, and other experimental procedures.

Mécanisme D'action

Target of Action

The primary target of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide is the enzyme carbonic anhydrase . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating the transport of carbon dioxide and water in various tissues .

Mode of Action

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide acts as an inhibitor of the carbonic anhydrase enzyme . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and protons . This inhibition disrupts the normal functioning of the enzyme and leads to changes in pH balance and transport of carbon dioxide and water in the body .

Biochemical Pathways

The inhibition of carbonic anhydrase by 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide affects several biochemical pathways. Primarily, it disrupts the bicarbonate buffer system, which is crucial for maintaining pH balance in the body . It also affects the transport of carbon dioxide and water in various tissues, impacting processes such as respiration and fluid balance .

Pharmacokinetics

Like other sulfonamides, it is likely to be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound and its therapeutic efficacy .

Result of Action

The inhibition of carbonic anhydrase by 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide leads to a decrease in the production of bicarbonate and protons, disrupting the bicarbonate buffer system . This can result in changes in pH balance in the body and affect the transport of carbon dioxide and water in various tissues . These molecular and cellular effects can have significant physiological impacts, including changes in respiration and fluid balance .

Action Environment

The action, efficacy, and stability of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can impact its absorption and distribution in the body . Additionally, factors such as temperature and humidity can affect the stability of the compound .

Propriétés

IUPAC Name |

4-amino-5,6-dichlorobenzene-1,3-disulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl2N3O4S2/c7-4-2(16(10,12)13)1-3(17(11,14)15)6(9)5(4)8/h1H,9H2,(H2,10,12,13)(H2,11,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBXGTICJYDFDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1S(=O)(=O)N)Cl)Cl)N)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381819 |

Source

|

| Record name | 4-amino-5,6-dichlorobenzene-1,3-disulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5250-72-6 |

Source

|

| Record name | 4-amino-5,6-dichlorobenzene-1,3-disulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-3-(methylsulfanyl)aniline](/img/structure/B1303928.png)

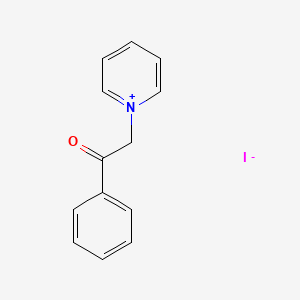

![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)

![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)

![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)